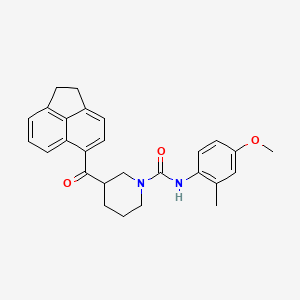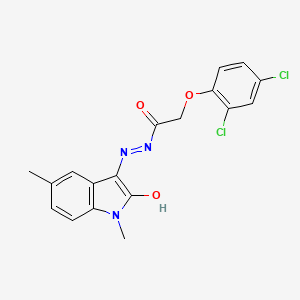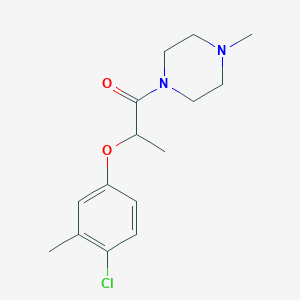![molecular formula C23H21F3N6 B6042378 6-(4-Benzhydrylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6042378.png)
6-(4-Benzhydrylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Descripción general
Descripción
6-(4-Benzhydrylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzhydryl group, a piperazine ring, and a trifluoromethyl group attached to a triazolopyridazine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzhydrylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The synthesis begins with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic trifluoromethylation reactions. Reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates are commonly used.
Attachment of the Benzhydrylpiperazine Moiety: The final step involves the coupling of the benzhydrylpiperazine moiety to the triazolopyridazine core. This can be achieved through nucleophilic substitution reactions using benzhydrylpiperazine and appropriate leaving groups on the triazolopyridazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Benzhydrylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl group, leading to the formation of benzhydryl alcohol or ketone derivatives.
Reduction: Reduction reactions can target the triazolopyridazine core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazolopyridazine core and the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.
Substitution: Halogenated derivatives, sulfonates, or tosylates can be used as leaving groups in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives (alcohols, ketones), reduced derivatives (dihydro, tetrahydro compounds), and substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-(4-Benzhydrylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders, such as anxiety, depression, and schizophrenia.
Biological Research: It is used as a tool compound to study receptor-ligand interactions, enzyme inhibition, and signal transduction pathways.
Materials Science: The compound’s unique structure and properties make it a candidate for the development of novel materials, such as organic semiconductors and light-emitting diodes.
Industrial Applications: It is explored for its potential use in the synthesis of advanced polymers, coatings, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(4-Benzhydrylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as receptors, enzymes, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, in the context of central nervous system disorders, the compound may act as an agonist or antagonist at neurotransmitter receptors, thereby influencing neurotransmission and neuronal activity.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Benzhydrylpiperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but lacks the trifluoromethyl group.
6-(4-Benzhydrylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyrimidine: Similar structure but has a pyrimidine core instead of a pyridazine core.
6-(4-Benzhydrylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridine: Similar structure but has a pyridine core instead of a pyridazine core.
Uniqueness
The uniqueness of 6-(4-Benzhydrylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine lies in its combination of functional groups and core structure, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the benzhydrylpiperazine moiety contributes to its pharmacological activity. This makes the compound a valuable candidate for further research and development in various scientific fields.
Propiedades
IUPAC Name |
6-(4-benzhydrylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N6/c24-23(25,26)22-28-27-19-11-12-20(29-32(19)22)30-13-15-31(16-14-30)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,21H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXRLUWHHGXCOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6042297.png)
![6-chloro-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6042300.png)
![4-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B6042308.png)
![2-(3-chloro-4-methylphenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B6042317.png)

![N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2-indazol-1-ylacetamide](/img/structure/B6042327.png)
![5-BROMO-N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE](/img/structure/B6042333.png)

![N,N-dimethyl-2-{4-[(2-methyl-1-benzofuran-7-yl)carbonyl]-2-morpholinyl}ethanamine](/img/structure/B6042359.png)

![1-[3-(2-Methylphenyl)piperidin-1-yl]-4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]butan-1-one](/img/structure/B6042365.png)
![(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide](/img/structure/B6042370.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine hydrochloride](/img/structure/B6042397.png)
